N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[3-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3S/c1-11-17(24-26-27(11)14-6-4-5-13(21)9-14)18-22-20(31-25-18)23-19(28)12-7-15(29-2)10-16(8-12)30-3/h4-10H,1-3H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWQAVZLESEKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is a compound that exhibits significant biological activity across various domains. This compound integrates a triazole and thiadiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C18H17ClN6O3S
- Molecular Weight : 404.88 g/mol
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of compounds containing triazole and thiadiazole rings. The compound has shown promising results against various bacterial strains.
| Microorganism | Activity (MIC μg/mL) | Reference |
|---|---|---|
| Escherichia coli | 16–31.25 | |
| Staphylococcus aureus | 31.25–62.5 | |
| Candida albicans | Moderate |
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 16 to 62.5 μg/mL depending on the strain tested. The presence of the chlorophenyl group enhances its lipophilicity, contributing to its antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Cytotoxicity |
| HeLa (Cervical Cancer) | 15.0 | Cytotoxicity |
| A549 (Lung Cancer) | 20.0 | Cytotoxicity |
In vitro studies indicate that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by targeting specific oncogenic pathways .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed using various models of inflammation.
| Model | Effect | Reference |
|---|---|---|
| Carrageenan-induced paw edema | Significant reduction | |
| LPS-induced inflammation | Decreased cytokine levels |
The compound demonstrated a substantial reduction in inflammatory markers such as TNF-alpha and IL-6 in animal models, suggesting its potential as an anti-inflammatory agent.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell membrane integrity and inhibits essential enzymes involved in cell wall synthesis.
- Anticancer Mechanism : It may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth.
- Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines suggests modulation of the NF-kB pathway or other related signaling cascades.
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiadiazole and triazole derivatives similar to this compound:
- A study reported that derivatives with similar structural features exhibited potent antibacterial activity against E. coli and S. aureus, reinforcing the importance of substituents like chlorophenyl in enhancing efficacy .
- Another investigation highlighted the anticancer properties of triazole derivatives in various cancer types, noting that modifications could lead to improved selectivity and reduced toxicity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and triazole structures often exhibit antimicrobial properties. For instance, compounds similar to N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide have shown effectiveness against various bacterial strains. Studies have reported that certain triazole-thiadiazole derivatives possess notable antibacterial activity against pathogens like E. coli and Staphylococcus aureus .
Anticancer Properties
The compound's triazole scaffold is associated with anticancer activity. Several studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example, compounds derived from similar structures have shown promising results against various cancer cell lines, including breast cancer . The mechanism often involves the induction of apoptosis in tumor cells or disruption of cellular signaling pathways.
Antifungal Activity
This compound also shows potential antifungal properties. Triazoles are widely used in clinical settings as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes .
Agricultural Fungicides
Given its antifungal properties, the compound may be utilized as a fungicide in agricultural practices. Research on related thiadiazole compounds has indicated effectiveness against crop pathogens such as Fusarium and Rhizoctonia species . This application could significantly enhance crop yield and quality by controlling fungal diseases.
Plant Growth Regulators
Some studies suggest that triazole derivatives can act as plant growth regulators. They may influence plant hormone levels and enhance resistance to environmental stressors . This aspect could lead to the development of novel agrochemicals that improve plant health and productivity.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiadiazole derivatives for their antimicrobial activities against Xanthomonas oryzae, which affects rice crops. The results indicated that certain derivatives exhibited significant antibacterial effects at concentrations as low as 100 μg/mL .
| Compound Name | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| Compound A | Xanthomonas oryzae | 30% |
| Compound B | Xanthomonas oryzae | 56% |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of triazole-thiadiazole compounds were synthesized and tested against breast cancer cell lines (MDA-MB-231). The study found that some compounds exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MDA-MB-231 | 3.3 |
| Compound Y | HEK293T | 34.71 |
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or alkaline conditions, yielding 3,5-dimethoxybenzoic acid and the corresponding amine derivative.
| Conditions | Products | Characterization | References |
|---|---|---|---|
| 6M HCl, reflux (4–6 hrs) | 3,5-Dimethoxybenzoic acid + 3-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine | NMR (disappearance of amide carbonyl at δ 168–170 ppm), IR (loss of C=O stretch at ~1,650 cm⁻¹) | |
| 2M NaOH in ethanol/water (1:1), 60°C | Same products as above | TLC monitoring (Rf shift), LC-MS confirmation |
Nucleophilic Substitution at Thiadiazole
The electron-deficient 1,2,4-thiadiazole ring facilitates nucleophilic displacement at the 5-position under basic conditions.
| Reagent | Reaction Site | Product | Yield | References |
|---|---|---|---|---|
| Sodium methoxide (MeONa) | Thiadiazole C5 position | Methoxy-substituted derivative with retained triazole and benzamide groups | 65–72% | |
| Piperidine | Same site | Piperidine-substituted analog | 58% |
Electrophilic Aromatic Substitution
The 3-chlorophenyl and 3,5-dimethoxyphenyl groups participate in electrophilic reactions.
| Reaction | Conditions | Product | Regioselectivity | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro group introduced at para to methoxy on benzamide ring | Directed by methoxy groups | |
| Sulfonation | Fuming H₂SO₄, 50°C | Sulfonic acid group at meta to chlorine on 3-chlorophenyl ring | Influenced by Cl substituent |
Triazole Ring Functionalization
The 1H-1,2,3-triazole moiety undergoes alkylation and coordination reactions.
Oxidation of Methyl Groups
The 5-methyl group on the triazole ring is susceptible to oxidation.
| Oxidizing Agent | Conditions | Product | Notes | References |
|---|---|---|---|---|
| KMnO₄ in acidic medium | H₂SO₄, 70°C, 2 hrs | Carboxylic acid derivative | Complete conversion requires excess reagent | |
| SeO₂ in dioxane | Reflux, 6 hrs | Aldehyde intermediate | Partial oxidation observed |
Cycloaddition Reactions
The triazole-thiadiazole system participates in [3+2] cycloadditions with dipolarophiles.
| Dipolarophile | Conditions | Product | Stereochemistry | References |
|---|---|---|---|---|
| Phenylacetylene | Cu(I) catalysis, 80°C | Fused pyrazole-thiadiazole hybrid | Regioselective addition | |
| Ethyl acrylate | Microwave irradiation | Six-membered lactam derivative | Diastereomeric mixture formed |
Photochemical Reactivity
UV irradiation induces cleavage or rearrangement in specific regions.
| Wavelength | Solvent | Primary Transformation | Quantum Yield | References |
|---|---|---|---|---|
| 254 nm | Acetonitrile | Thiadiazole ring opening to form nitrile | 0.32 | |
| 365 nm | Methanol | Methoxy group demethylation | 0.18 |
Experimental Considerations
-
Monitoring : Reactions are tracked via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient).
-
Purification : Column chromatography (SiO₂) or recrystallization (ethanol/water) are standard .
-
Spectroscopy :
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in prodrug design and targeted therapeutic agent development. Further studies on enantioselective transformations and in vivo stability are warranted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include benzimidazole-triazole-thiazole hybrids described in . Below is a systematic comparison based on heterocyclic cores, substituents, and inferred pharmacological properties:
Table 1: Structural and Functional Comparison
Key Findings :
Heterocyclic Core Differences: The target compound’s 1,2,4-thiadiazole (vs. Thiadiazoles are known for higher thermal stability and diverse bioactivity compared to thiazoles . The 1,2,3-triazole ring is common across all compounds, suggesting shared π-π stacking or dipole interactions with biological targets.
Substituent Effects :
- Halogenated Aryl Groups : The target’s 3-chlorophenyl (meta-substitution) may confer steric and electronic effects distinct from para-substituted halogens (e.g., 9c’s 4-bromophenyl). Meta-substitution often reduces steric hindrance, improving target access .
- Methoxy Groups : The 3,5-dimethoxybenzamide in the target compound likely enhances lipophilicity and membrane permeability compared to single methoxy-substituted analogs (e.g., 9e).
Docking and Binding Insights :
- Compounds in (e.g., 9c) exhibited docking poses with aromatic stacking and halogen bonding. By analogy, the target’s 3-chlorophenyl and triazole-thiadiazole core may adopt similar interactions, while the dimethoxy groups could stabilize binding via hydrophobic pockets .
Preparation Methods
CuAAC Reaction for Triazole Formation
The triazole ring is synthesized via Huisgen cycloaddition between 3-chlorophenyl azide and propiolaldehyde.
Oxidation to Carbaldehyde
The propiolaldehyde-derived triazole is oxidized to the carbaldehyde using MnO₂:
Synthesis of 5-Amino-1,2,4-Thiadiazole Intermediate
Cyclization of Thiosemicarbazide
Thiosemicarbazide undergoes cyclization with cyanoguanidine under acidic conditions:
- Reagents : Thiosemicarbazide (1.0 equiv), cyanoguanidine (1.1 equiv), HCl (conc.).
- Conditions : Reflux in ethanol for 8 h.
- Yield : 70% (pale yellow solid, m.p. 145–147°C).
Structural Confirmation
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 6.85 (s, 2H, NH₂), 3.42 (s, 1H, S-CH).
- IR (KBr) : 3350 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N).
Condensation of Triazole Carbaldehyde with Thiadiazole Amine
The Schiff base formation links the triazole and thiadiazole moieties:
Optimization Data
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 8 | 65 | 92 |
| Microwave | 0.33 | 82 | 98 |
Microwave irradiation significantly enhances reaction efficiency.
Amidation with 3,5-Dimethoxybenzoyl Chloride
Preparation of 3,5-Dimethoxybenzoyl Chloride
- Reagents : 3,5-Dimethoxybenzoic acid (1.0 equiv), thionyl chloride (3.0 equiv).
- Conditions : Reflux in anhydrous DCM for 4 h.
- Yield : 95% (colorless liquid).
Coupling Reaction
The thiadiazole-triazole amine reacts with the acyl chloride:
- Reagents : Thiadiazole-triazole intermediate (1.0 equiv), 3,5-dimethoxybenzoyl chloride (1.2 equiv), triethylamine (2.0 equiv).
- Conditions : Stirred in DCM at 0–5°C for 2 h, then room temperature for 12 h.
- Yield : 88% (white crystalline solid, m.p. 256–258°C).
Spectral Characterization of Final Product
¹H-NMR Analysis (400 MHz, DMSO-d₆)
- δ 8.72 (s, 1H, triazole-H), 7.45–7.52 (m, 4H, Ar-H), 6.85 (s, 2H, OCH₃), 3.88 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃).
¹³C-NMR Analysis
- δ 167.2 (C=O), 158.1 (C-O), 144.3 (thiadiazole-C), 132.5 (triazole-C), 56.2 (OCH₃), 21.4 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
- Calculated : m/z 511.0924 (C₂₃H₂₀ClN₅O₃S).
- Observed : m/z 511.0926 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Conventional) | Route B (Microwave) |
|---|---|---|
| Total Time | 48 h | 6 h |
| Overall Yield | 42% | 68% |
| Purity (HPLC) | 90% | 99% |
Microwave-assisted synthesis offers superior efficiency and scalability.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step heterocyclic assembly, including 1,2,3-triazole and 1,2,4-thiadiazole ring formation. Key steps include:
- Cyclocondensation : Use stoichiometric control (e.g., 1.1:1 molar ratio of RCH2Cl to thiol precursors) to minimize side reactions, as seen in analogous oxadiazole syntheses .
- Catalysis : Employ Pd-catalyzed reductive cyclization for nitroarene intermediates to enhance regioselectivity .
- Purification : Recrystallization in methanol/ethanol mixtures improves purity, as demonstrated in structurally related triazole-thiadiazole hybrids .
- Monitoring : Track reaction progress via TLC or HPLC with UV detection (λ = 254 nm) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., 3,5-dimethoxybenzamide protons at δ 3.8–4.0 ppm; aromatic protons in the 3-chlorophenyl group at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- IR Spectroscopy : Detect thiadiazole C=N stretches (~1600 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition studies (e.g., α-glucosidase or lipase targets) at 10–100 µM concentrations, with acarbose as a positive control .
- Antimicrobial testing : Apply agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC50 values .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Address disorder in the 3-chlorophenyl group using PART instructions .
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-311G**) to resolve torsional mismatches .
Q. What strategies mitigate contradictions in biological activity data across different assays?
- Methodological Answer :
- Solubility Correction : Account for DMSO solvent effects (e.g., >1% v/v may inhibit enzyme activity) by comparing with aqueous buffer controls .
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to assess false negatives due to rapid degradation .
- Target Selectivity : Use molecular docking (AutoDock Vina) to evaluate off-target binding, especially with homologous enzymes (e.g., COX-1 vs. COX-2) .
Q. How can structure-activity relationships (SAR) guide further derivatization?
- Methodological Answer :
- Core Modifications : Replace the 3-chlorophenyl group with 4-fluorophenyl to assess halogen effects on lipophilicity (clogP) and binding affinity .
- Side Chain Optimization : Introduce sulfonyl or carbamate groups at the thiadiazole 5-position to enhance metabolic stability .
- Bioisosteres : Substitute 1,2,4-thiadiazole with 1,3,4-oxadiazole to evaluate π-stacking interactions in crystallographic studies .
Q. What experimental designs resolve spectral contradictions (e.g., NMR vs. XRD data)?
- Methodological Answer :
- Dynamic Effects : Perform VT-NMR (variable temperature) to identify conformational exchange broadening in solution vs. solid-state rigidity .
- Complementary Techniques : Use 2D NOESY to confirm proximity of 3,5-dimethoxy groups to the triazole ring, cross-referenced with XRD bond distances .
- Computational Validation : Overlay DFT-calculated chemical shifts (GIAO method) with experimental NMR to assign ambiguous signals .
Comparative and Mechanistic Questions
Q. How does this compound compare to analogs with substituted triazole or thiadiazole rings?
- Methodological Answer :
- Activity Trends : Compare IC50 values against analogs like 1-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine to assess fluorine’s impact .
- Thermodynamic Profiling : Measure ΔGbinding via ITC (isothermal titration calorimetry) for triazole vs. thiadiazole-containing derivatives .
- Crystallographic Overlays : Use Mercury software to align structures and identify conserved binding motifs .
Q. What methodologies quantify the compound’s physicochemical properties (e.g., pKa, logP)?
- Methodological Answer :
- Potentiometric Titration : Determine pKa in non-aqueous solvents (e.g., isopropyl alcohol) with tetrabutylammonium hydroxide, using half-neutralization potential (HNP) calculations .
- HPLC logP Estimation : Use a C18 column with isocratic elution (MeCN:H2O = 70:30) and calibrate with standard compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
